REACTION_CXSMILES
|
[CH3:1][C:2](=[N:4]O)[CH3:3].[C:6](Cl)(=[O:13])[C:7]1[CH:12]=[CH:11][CH:10]=[N:9][CH:8]=1.CCOCC.C>N>[CH3:1][C:2]1[N:4]=[C:6]([C:7]2[CH:8]=[N:9][CH:10]=[CH:11][CH:12]=2)[O:13][CH:3]=1
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
CC(C)=NO
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
C(C1=CN=CC=C1)(=O)Cl
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise under a nitrogen atmosphere
|
Type
|
CUSTOM
|
Details
|
A violent reaction
|
Type
|
TEMPERATURE
|
Details
|
After cooling the mixture
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the ether phase separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with 2×200 ml of ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic phase dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
Removal of solvent in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1N=C(OC1)C=1C=NC=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |